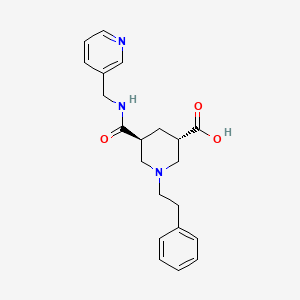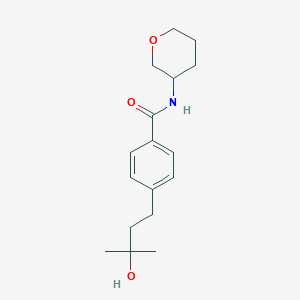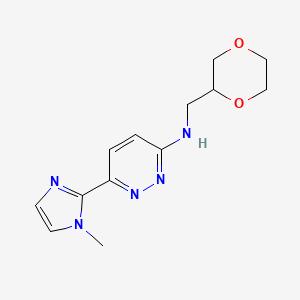![molecular formula C20H24N2O2 B5375232 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone](/img/structure/B5375232.png)
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone is a complex organic compound that features a piperidine ring substituted with an amino group and a methoxy group, along with a methanone moiety attached to a biphenyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution Reactions: The amino and methoxy groups are introduced via substitution reactions. For instance, the methoxy group can be introduced using a methoxylation reaction.
Attachment of the Methanone Moiety: The methanone group is attached through a condensation reaction with a biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biochemical pathways. This can lead to changes in cellular processes, such as signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-chlorophenyl)phenyl]methanone
- [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-fluorophenyl)phenyl]methanone
Uniqueness
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone is unique due to its specific substitution pattern on the piperidine ring and the biphenyl system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-6-3-4-9-17(14)15-7-5-8-16(12-15)20(23)22-11-10-18(21)19(13-22)24-2/h3-9,12,18-19H,10-11,13,21H2,1-2H3/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNHWMKWWBHDF-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCC(C(C3)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CC[C@H]([C@H](C3)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5375172.png)
methanone](/img/structure/B5375176.png)
![5-{[4-(butylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5375181.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)

![(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B5375235.png)

![N4-[2-(BUTAN-2-YL)PHENYL]-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5375242.png)
![4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)
